molecular formula C6H6BrN5 B11878008 8-bromo-N-methyl-7H-purin-6-amine CAS No. 89073-89-2

8-bromo-N-methyl-7H-purin-6-amine

Cat. No.: B11878008
CAS No.: 89073-89-2
M. Wt: 228.05 g/mol
InChI Key: HFXCOMPLNNRXKO-UHFFFAOYSA-N
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Description

8-bromo-N-methyl-7H-purin-6-amine is a chemical compound with the molecular formula C6H6BrN5 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-N-methyl-7H-purin-6-amine typically involves the bromination of N-methyl-7H-purin-6-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the purine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

8-bromo-N-methyl-7H-purin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while oxidation and reduction reactions can produce oxo or de-brominated derivatives .

Scientific Research Applications

8-bromo-N-methyl-7H-purin-6-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-bromo-N-methyl-7H-purin-6-amine involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-7H-purin-6-amine
  • N-methyl-7H-purin-6-amine
  • 8-bromo-7-methyl-7H-purin-6-amine

Uniqueness

8-bromo-N-methyl-7H-purin-6-amine is unique due to the presence of both a bromine atom at the 8-position and a methyl group at the N-position of the purine ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the bromine atom makes it more reactive in substitution reactions, while the methyl group can influence its biological activity and binding affinity to molecular targets .

Properties

CAS No.

89073-89-2

Molecular Formula

C6H6BrN5

Molecular Weight

228.05 g/mol

IUPAC Name

8-bromo-N-methyl-7H-purin-6-amine

InChI

InChI=1S/C6H6BrN5/c1-8-4-3-5(10-2-9-4)12-6(7)11-3/h2H,1H3,(H2,8,9,10,11,12)

InChI Key

HFXCOMPLNNRXKO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC2=C1NC(=N2)Br

Origin of Product

United States

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